N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea -

N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea

Catalog Number: EVT-4273365
CAS Number:
Molecular Formula: C24H33N7O2
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) []

    Compound Description: CDPPB is described as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) mGluR5 subtype in both rats and humans. [] This compound acts by potentiating glutamate-induced calcium release in mGluR5 expressed in cultured rat astrocytes. [] It also exhibits binding affinity for the allosteric antagonist binding site of mGluR5. []

    Relevance: CDPPB shares a core structure with the target compound, featuring a 1H-pyrazol-5-yl)benzamide moiety. Both compounds possess a pyrazole ring directly linked to a benzamide group. The difference lies in the substituents attached to the pyrazole and benzamide rings, which may influence their pharmacological profiles and target specificity. Despite these differences, the shared core structure suggests potential similarities in their binding modes or interactions with certain biological targets. Understanding the structure-activity relationship of CDPPB and its analogues can provide insights into modifications that might enhance the activity or selectivity of "N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea." []

2. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    Compound Description: VU-1545 represents a potent and optimized analog of CDPPB, developed through structure-activity relationship studies focusing on enhancing the potency of CDPPB as a positive allosteric modulator of mGluR5. [] This compound exhibits significant improvements in both binding affinity and functional activity compared to CDPPB. []

    Relevance: Similar to CDPPB, VU-1545 shares the core 1H-pyrazol-5-yl)benzamide structure with "N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea."[10] The presence of specific substituents like a nitro group at the para-position of the benzamide moiety and a fluorine atom in the ortho-position of the 1-phenyl ring contributes to its increased potency compared to CDPPB. This highlights how even slight modifications to the core structure can dramatically impact the biological activity of these compounds. Examining these structure-activity relationships provides valuable information for understanding the potential pharmacological effects of the target compound. []

3. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

    Compound Description: Hu7691 is a potent and selective Akt inhibitor. [, ] Its development was driven by the need to minimize cutaneous toxicity associated with Akt inhibition, a common side effect observed in clinical trials. [] Hu7691 specifically targets the Akt signaling pathway, which plays a crucial role in tumor cell growth and proliferation. [] Its design incorporated features aimed at improving cutaneous safety while maintaining potent anticancer activity. []

    Relevance: While the core structure of Hu7691 differs from the target compound, both share a key structural element: a piperidine ring substituted with a pyrazole moiety. This shared feature suggests potential similarities in their binding modes to certain targets, even if their overall pharmacological profiles differ. Although Hu7691 functions as an Akt inhibitor, the presence of the piperidine-pyrazole motif in both compounds warrants further investigation into potential overlapping biological activities or target interactions. It is crucial to consider that the specific substituents and overall chemical environment of this shared motif can significantly influence the final compound's pharmacological profile. [, ]

4. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

    Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed as a potential antithrombotic agent. [, ] It exhibits high affinity for the 5-HT2A receptor and effectively inhibits serotonin-amplified platelet aggregation. [, ] APD791's development focused on optimizing its selectivity for the 5-HT2A receptor, improving aqueous solubility, enhancing antiplatelet activity, minimizing hERG activity, and achieving favorable pharmacokinetic properties. []

    Relevance: Although APD791 and "N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea" may have distinct overall structures and targets, they share a common chemical motif: a phenyl ring substituted with a 1-methyl-1H-pyrazol-5-yl group. This structural similarity suggests potential for overlapping pharmacophoric features, which could contribute to shared or related biological activities. Further investigation into the specific binding interactions and pharmacological effects of both compounds is needed to confirm the significance of this shared motif in their respective mechanisms of action. [, ]

Properties

Product Name

N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-4-yl]pyrazol-3-yl]urea

Molecular Formula

C24H33N7O2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C24H33N7O2/c1-17(2)14-18-15-19(29-28-18)16-30-12-9-20(10-13-30)31-23(8-11-25-31)27-24(32)26-21-6-4-5-7-22(21)33-3/h4-8,11,15,17,20H,9-10,12-14,16H2,1-3H3,(H,28,29)(H2,26,27,32)

InChI Key

BSSJJEWAEUGBNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.